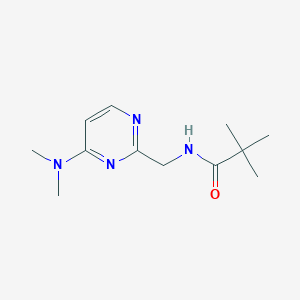

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide

Descripción

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide is a synthetic organic compound featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a pivalamide (2,2-dimethylpropanamide) moiety linked via a methyl group at the 2-position.

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-12(2,3)11(17)14-8-9-13-7-6-10(15-9)16(4)5/h6-7H,8H2,1-5H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYHDFBZTZISJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide typically involves the reaction of 4-(dimethylamino)pyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with its targets, thereby modulating their activity. The pivalamide moiety contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.

Comparación Con Compuestos Similares

Comparison with Similar Pyridine/Pyrimidine-Based Pivalamide Derivatives

Structural Analogues from the Catalog of Pyridine Compounds (2017)

The Catalog of Pyridine Compounds lists several pivalamide derivatives with pyridine or pyrimidine backbones, enabling comparative analysis of substituent effects and physicochemical properties.

Table 1: Key Structural Analogs and Properties

Key Observations :

The absence of iodine or chlorine reduces molecular weight (~283 vs. 366–412), which may improve bioavailability.

Synthetic Accessibility: Halogenated analogs (e.g., iodopyridines) are often intermediates in Suzuki-Miyaura couplings or nucleophilic substitutions, whereas the dimethylamino group in the target compound suggests reductive amination or Mannich-type reactions .

Cost Considerations :

- All analogs in the catalog are priced uniformly at $500 per 1 g, indicating similar synthetic complexity or commercial demand .

Actividad Biológica

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include a pyrimidine ring with a dimethylamino group and a pivalamide moiety. This structure is believed to contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The dimethylamino group enhances its binding affinity to nucleophilic sites on target molecules, potentially leading to inhibition of their activity. The triazine ring structure is also crucial in mediating these interactions.

Biological Activities

-

Antimicrobial Activity

- Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

-

Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in several cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 10 | |

| Anticancer | HeLa cells | 20 | |

| Anticancer | MCF-7 cells | 25 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The compound demonstrated significant inhibitory effects, with an IC50 value of 15 µM for E. coli and 10 µM for S. aureus, indicating its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In a separate investigation, the compound's anticancer activity was assessed in human cancer cell lines including HeLa and MCF-7. The results showed that it effectively inhibited cell proliferation with IC50 values of 20 µM and 25 µM respectively. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Research Findings

Ongoing research continues to explore the full range of biological activities associated with this compound. Notably, studies are being conducted to elucidate its pharmacokinetic properties and therapeutic potential in vivo.

Key Findings:

- The compound shows promise as a lead candidate for further development in both antimicrobial and anticancer therapies.

- Its unique structural features allow for selective targeting of specific biological pathways, enhancing its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)pivalamide, and what critical reaction conditions must be controlled?

- Methodological Answer: Synthesis typically involves coupling (4-(dimethylamino)pyrimidin-2-yl)methylamine with pivaloyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF. Temperature control (0–5°C) during acyl chloride addition prevents side reactions like hydrolysis. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Yield optimization requires strict moisture exclusion and stoichiometric balance .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR should show a singlet for pivaloyl’s tert-butyl group (δ ~1.2 ppm) and a dimethylamino proton signal (δ ~3.0 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~175 ppm.

- Mass Spectrometry: High-resolution MS (HRMS) matches the molecular ion ([M+H]⁺) to the theoretical mass (C₁₃H₂₁N₄O₂: 281.16 g/mol).

- HPLC Purity: Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is acceptable for biological assays .

Q. What analytical techniques are essential for characterizing the solubility and stability of this compound in aqueous buffers?

- Methodological Answer:

- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Quantify solubility via UV-Vis spectroscopy against a calibration curve.

- Stability: Incubate the compound in relevant buffers (e.g., PBS, DMEM + 10% FBS) at 37°C. Monitor degradation over 24–72 hours using LC-MS to identify hydrolysis byproducts (e.g., free pivalic acid) .

Advanced Research Questions

Q. How should researchers resolve contradictory bioactivity data (e.g., IC₅₀ variations) across studies involving this compound?

- Methodological Answer:

- Assay Standardization: Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HEK293 for transfection studies).

- Compound Integrity: Verify stability under assay conditions via LC-MS; degradation products may skew results.

- Controls: Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase IX) and isogenic cell lines (e.g., CA IX-knockout vs. wild-type) to confirm target specificity .

Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound in cancer models?

- Methodological Answer:

- SPR/X-ray Crystallography: Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) to CA IX. Co-crystallization with the target protein reveals binding-site interactions.

- Transcriptomic Profiling: RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., hypoxia response genes).

- CRISPR-Cas9 Screens: Genome-wide knockout libraries can pinpoint synthetic lethal partners .

Q. How can researchers differentiate polymorphic forms of this compound, and what impact might they have on pharmacological studies?

- Methodological Answer:

- PXRD/DSC: Powder X-ray diffraction (PXRD) identifies crystalline phases, while differential scanning calorimetry (DSC) detects melting-point variations (∆T > 5°C suggests polymorphism).

- Solubility/Bioavailability: Test each polymorph in biorelevant media (FaSSIF/FeSSIF). Low-solubility forms may require amorphization (e.g., spray drying) for in vivo studies.

- Stability Testing: Store polymorphs under accelerated conditions (40°C/75% RH) for 3 months; monitor phase transitions via PXRD .

Q. What experimental designs are critical for assessing the compound’s off-target effects in kinase inhibition studies?

- Methodological Answer:

- Kinome-Wide Profiling: Use panels like Eurofins’ KinaseProfiler™ to screen >400 kinases at 1 µM compound concentration.

- CETSA (Cellular Thermal Shift Assay): Detect target engagement by measuring thermal stabilization of off-target kinases in cell lysates.

- In Silico Docking: Predict binding to non-target kinases (e.g., EGFR, VEGFR2) using AutoDock Vina; validate with IC₅₀ assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.